molecular formula C4H3ClS B1346680 2-Chlorothiophene CAS No. 96-43-5

2-Chlorothiophene

Cat. No. B1346680
CAS RN: 96-43-5
M. Wt: 118.59 g/mol
InChI Key: GSFNQBFZFXUTBN-UHFFFAOYSA-N
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Description

2-Chlorothiophene is an effective analgesic and anti-inflammatory drug that has been used in the treatment of inflammatory bowel disease . It is used as a reagent in chemical synthesis, especially the preparation of pharmaceutical preparations .


Synthesis Analysis

A synthetic method of this compound involves adding 25-35wt% hydrochloric acid, thiophene, and triethylamine into a reaction container . The mixture is cooled to -10-0 DEG C, and 25-35wt% hydrogen peroxide is slowly added at the same temperature . After temperature holding for 8-12 hours, the mixture is allowed to stand and layer . The water layer is extracted with ethyl acetate once to three times, combined with the organic layer, rinsed with saturated saline water, and the organic layer is concentrated under reduced pressure to obtain this compound .


Molecular Structure Analysis

The molecular formula of this compound is C4H3ClS . It has an average mass of 118.585 Da and a monoisotopic mass of 117.964401 Da .


Chemical Reactions Analysis

The photodissociation dynamics of this compound was studied using resonance enhanced multiphoton ionization (REMPI) time-of-flight (TOF) technique .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 128.3±0.0 °C at 760 mmHg, and a vapour pressure of 13.0±0.2 mmHg at 25°C . Its enthalpy of vaporization is 35.1±3.0 kJ/mol, and it has a flash point of 22.8±0.0 °C . The index of refraction is 1.564, and the molar refractivity is 29.5±0.3 cm3 .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Chlorothiophene has been studied for its reactivity in various chemical reactions. For instance, it reacts with active aromatic compounds in the presence of AlCl3, yielding 2-arylthiophenes and 5-chloro-2,2′-bithienyl as main products. This demonstrates its potential in synthesizing complex organic compounds (Sone, Yokoyama, Okuyama & Sato, 1986). Additionally, reactions of this compound with cation exchange resin and orthophosphoric acid form dimer-type products, further highlighting its utility in organic synthesis (Sone, Shiromaru, Igarashi, Kato & Sawara, 1979).

Spectroscopy and Molecular Structure

Studies on this compound include its rotational spectrum and structure, which were examined using supersonic-jet Fourier transform microwave spectroscopy. This research provides insight into the molecular structure and bonding characteristics of this compound, contributing to a better understanding of thiophene derivatives (Jin, Li, Zheng, Gou, Xia & Feng, 2019).

Thermodynamics and Physical Properties

The thermodynamic properties of this compound have been investigated, revealing insights into its phase transitions and stability. For example, a study reported two glass transitions in its stable crystalline phase, providing valuable information on its behavior under varying temperature conditions (Fujimori & Oguni, 1993).

Surface Chemistry

Research on this compound's interaction with surfaces, like its adsorption on Rh(111) surfaces, is crucial for understanding its behavior in heterogeneous systems. This has implications for catalysis and surface science (Chen, Ding, Xu & Li, 2010).

Safety and Hazards

2-Chlorothiophene is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

2-Chlorothiophene plays a role in biochemical reactions primarily as a reagent in chemical synthesis. It interacts with various enzymes and proteins, facilitating the formation of more complex molecules. For instance, this compound can be used in the synthesis of thiophene derivatives, which are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties . The interaction of this compound with enzymes such as cytochrome P450 can lead to its oxidation, forming reactive intermediates that can further participate in biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways . These interactions can result in both beneficial and adverse effects on cell function, depending on the context and concentration of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as proteins and nucleic acids. For instance, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time due to its stability and degradation properties. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. For example, prolonged exposure to this compound has been associated with changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can be used to study its pharmacological properties . At higher doses, it can cause adverse effects such as hepatotoxicity and neurotoxicity . These toxic effects are likely due to the accumulation of reactive intermediates formed during the metabolism of this compound, which can interact with cellular macromolecules and disrupt normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further participate in phase II metabolic reactions such as conjugation with glutathione or glucuronic acid . These conjugation reactions increase the solubility of this compound, facilitating its excretion from the body. The metabolic pathways of this compound can also influence the levels of various metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For example, this compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the bioavailability and activity of this compound, thereby modulating its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. Studies have shown that this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of specific amino acid sequences can target this compound to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .

properties

IUPAC Name

2-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFNQBFZFXUTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059132
Record name Thiophene, 2-chloro-
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Molecular Weight

118.59 g/mol
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CAS RN

96-43-5
Record name 2-Chlorothiophene
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Record name 2-CHLOROTHIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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